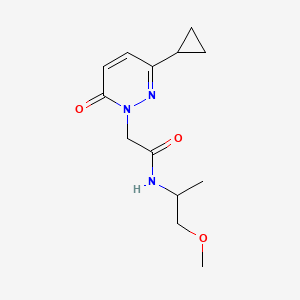
N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C18H17N3OS . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide”, typically involves the condensation of o-phenylenediamine with dicarbonyl derivatives . In a study, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors. After a two-round optimization, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect .Molecular Structure Analysis
The molecular structure of “N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide” consists of a quinoxaline core with a benzyl group attached to one nitrogen atom and a thioacetamide group attached to the other .Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities . They can interact with various targets and receptors, which could make them effective in treating different types of cancer .
Anti-Microbial Activity
Quinoxaline compounds have shown promising results in combating various microorganisms . This makes them potential candidates for the development of new antimicrobial drugs .
Anti-Convulsant Activity
Some quinoxaline derivatives have been found to possess anti-convulsant properties . This suggests they could be used in the treatment of epilepsy and other seizure disorders .
Anti-Tuberculosis Activity
Quinoxaline compounds have demonstrated activity against Mycobacterium tuberculosis . This indicates their potential use in the development of anti-tuberculosis drugs .
Anti-Malarial Activity
Research has shown that some quinoxaline derivatives can be effective against the Plasmodium species, the parasites that cause malaria .
Anti-Leishmanial Activity
Quinoxaline compounds have also been studied for their anti-leishmanial activity . Leishmaniasis is a disease caused by the Leishmania parasite, and quinoxaline derivatives could potentially be used in its treatment .
Anti-HIV Activity
Quinoxaline derivatives have shown potential in the treatment of HIV . They can interact with various targets and receptors related to the virus, which could make them effective in combating HIV .
Anti-Inflammatory Activity
Quinoxaline compounds have demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of various inflammatory diseases .
Zukünftige Richtungen
The future directions for research on “N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide” and similar compounds could include further investigation of their potential antiviral activities, particularly against SARS-CoV-2 . Additionally, further structural modification and optimization may be needed to obtain drug candidates with effective anti-RSV activities in vivo .
Eigenschaften
IUPAC Name |
N-benzyl-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-18(21-16-10-6-5-9-15(16)20-13)23-12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHCAMWVSQIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2887852.png)
![N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide](/img/structure/B2887853.png)

![2-Chloro-1-(2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one](/img/structure/B2887855.png)
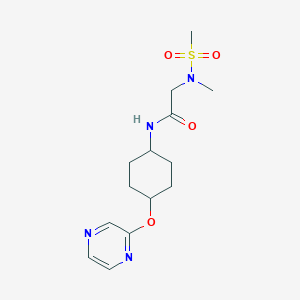
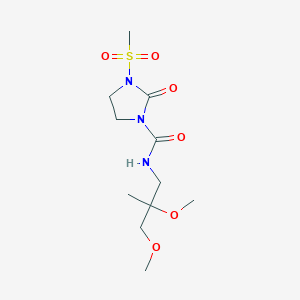
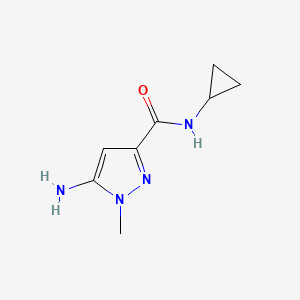


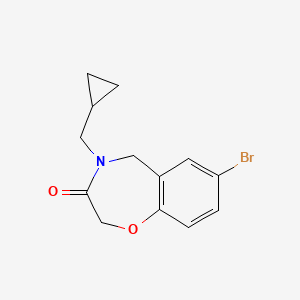
![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)

![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2887871.png)
